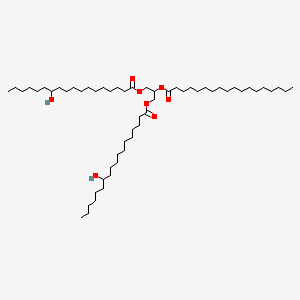
Di(12-hydroxystearoyl)-stearoyl-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(12-hydroxystearoyl)-stearoyl-glycerol is a complex lipid molecule composed of glycerol esterified with two 12-hydroxystearic acid molecules and one stearic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(12-hydroxystearoyl)-stearoyl-glycerol typically involves the esterification of glycerol with 12-hydroxystearic acid and stearic acid. The process begins with the preparation of 12-hydroxystearic acid, which is derived from the hydrogenation of castor oil. The hydrogenation process involves the use of a nickel catalyst under high pressure and temperature conditions to convert ricinoleic acid in castor oil to 12-hydroxystearic acid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The glycerol and fatty acids are reacted in the presence of an acid or base catalyst, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Di(12-hydroxystearoyl)-stearoyl-glycerol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The hydroxyl groups in the compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: The ester bonds can be reduced using lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Di(12-hydroxystearoyl)-stearoyl-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions in various environments.
Biology: The compound is used in the study of cell membrane dynamics and lipid metabolism.
Industry: The compound is used in the formulation of cosmetics, lubricants, and plasticizers due to its unique physical properties
Mechanism of Action
The mechanism of action of Di(12-hydroxystearoyl)-stearoyl-glycerol involves its interaction with lipid membranes and proteins. The hydroxyl groups in the molecule can form hydrogen bonds with other molecules, stabilizing lipid bilayers and influencing membrane fluidity. Additionally, the compound can interact with specific proteins involved in lipid metabolism, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Di(12-hydroxystearoyl)-arachidoyl-glycerol: Similar in structure but contains arachidic acid instead of stearic acid.
12-Hydroxystearyl alcohol: Contains only one hydroxylated fatty acid chain and is used in different applications.
Uniqueness
Di(12-hydroxystearoyl)-stearoyl-glycerol is unique due to its combination of hydroxylated and non-hydroxylated fatty acid chains, which confer distinct physical and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C57H110O8 |
|---|---|
Molecular Weight |
923.5 g/mol |
IUPAC Name |
[3-(12-hydroxyoctadecanoyloxy)-2-octadecanoyloxypropyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C57H110O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-30-35-42-49-57(62)65-54(50-63-55(60)47-40-33-28-24-22-26-31-38-45-52(58)43-36-11-8-5-2)51-64-56(61)48-41-34-29-25-23-27-32-39-46-53(59)44-37-12-9-6-3/h52-54,58-59H,4-51H2,1-3H3 |
InChI Key |
ZIQZVOXOBIBOLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















